3-Hidroxi-flunitrazepam

Descripción general

Descripción

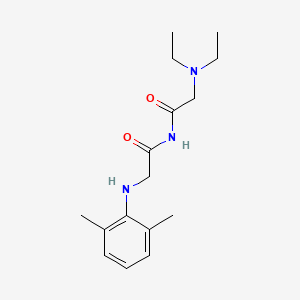

El 3-Hidroxi Flunitrazepam es un derivado del Flunitrazepam, una benzodiazepina conocida por sus potentes propiedades hipnóticas, sedantes, ansiolíticas y relajantes musculares . Las benzodiazepinas, incluido el Flunitrazepam, se utilizan ampliamente en el manejo de los trastornos de ansiedad y el insomnio . La hidroxilación en la posición 3 del anillo de benzodiazepina introduce propiedades farmacológicas únicas en el compuesto.

Aplicaciones Científicas De Investigación

El 3-Hidroxi Flunitrazepam tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El 3-Hidroxi Flunitrazepam ejerce sus efectos uniéndose a los receptores de benzodiazepina BNZ1 y BNZ2, que están acoplados a los receptores GABA-A . Esta unión aumenta los efectos del GABA, un neurotransmisor inhibitorio, al aumentar su afinidad por el receptor GABA . La apertura del canal de cloruro da como resultado la hiperpolarización de la membrana celular, lo que evita una mayor excitación de la célula . Este mecanismo subyace a las propiedades sedantes, ansiolíticas y relajantes musculares del compuesto.

Compuestos similares:

Flunitrazepam: El compuesto padre, conocido por sus potentes efectos hipnóticos y sedantes.

Diazepam: Otra benzodiazepina con propiedades ansiolíticas y relajantes musculares similares.

Lorazepam: Conocido por sus fuertes efectos sedantes y amnésicos.

Nitrazepam: Se utiliza principalmente por sus propiedades hipnóticas.

Singularidad del 3-Hidroxi Flunitrazepam: La hidroxilación en la posición 3 introduce propiedades farmacocinéticas y farmacodinámicas únicas en el compuesto. Esta modificación puede alterar su metabolismo, duración de acción e interacción con los receptores GABA, lo que la hace diferente de su compuesto padre y otras benzodiazepinas .

Análisis Bioquímico

Biochemical Properties

3-Hydroxyflunitrazepam plays a crucial role in biochemical reactions, particularly in the metabolism of flunitrazepam. It is formed through the hydroxylation of flunitrazepam by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes facilitate the conversion of flunitrazepam to 3-Hydroxyflunitrazepam, which can then undergo further metabolic transformations. The interactions between 3-Hydroxyflunitrazepam and these enzymes are essential for its formation and subsequent metabolism.

Cellular Effects

3-Hydroxyflunitrazepam exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAA receptors, enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This modulation of GABAergic signaling pathways can impact neuronal activity and overall cellular function.

Molecular Mechanism

The molecular mechanism of 3-Hydroxyflunitrazepam involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to benzodiazepine receptors, which are coupled to GABAA receptors, enhancing the affinity of GABA for its receptor . This binding opens chloride channels, resulting in hyperpolarization of the cell membrane and inhibition of neuronal excitation. Additionally, 3-Hydroxyflunitrazepam may influence the expression of genes involved in GABAergic signaling and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyflunitrazepam can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its pharmacological activity . Long-term exposure to 3-Hydroxyflunitrazepam may result in alterations in cellular function, including changes in receptor sensitivity and gene expression.

Dosage Effects in Animal Models

The effects of 3-Hydroxyflunitrazepam vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Animal studies have shown that excessive doses of 3-Hydroxyflunitrazepam can cause respiratory depression, motor impairment, and other toxicological effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use.

Metabolic Pathways

3-Hydroxyflunitrazepam is involved in several metabolic pathways, including N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation . These pathways involve interactions with various enzymes, such as CYP2C19 and CYP3A4, which facilitate the conversion of flunitrazepam to its metabolites. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, genetic variations, and drug interactions.

Transport and Distribution

The transport and distribution of 3-Hydroxyflunitrazepam within cells and tissues are mediated by its lipophilic nature and interactions with transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the brain, where it exerts its pharmacological effects. The localization and accumulation of 3-Hydroxyflunitrazepam can be influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.

Subcellular Localization

3-Hydroxyflunitrazepam is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing 3-Hydroxyflunitrazepam to specific organelles, influencing its pharmacological and toxicological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Hidroxi Flunitrazepam típicamente implica la hidroxilación del Flunitrazepam. Un método común es la acetoxilación directa de la posición 3 de la columna vertebral de la benzodiazepina usando un oxidante que se puede manejar fácilmente en un reactor de columna . Este método garantiza una hidroxilación eficiente y selectiva sin causar reacciones secundarias significativas.

Métodos de producción industrial: La producción industrial de 3-Hidroxi Flunitrazepam sigue rutas sintéticas similares, pero a mayor escala. La química de flujo continuo se emplea a menudo para mejorar la eficiencia y la escalabilidad del proceso . Este método permite un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-Hidroxi Flunitrazepam sufre varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar aún más para formar cetonas o ácidos carboxílicos en condiciones específicas.

Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo, volviendo al Flunitrazepam padre.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales, como halógenos o grupos alquilo, para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: La halogenación se puede lograr utilizando reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3).

Productos principales:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de Flunitrazepam.

Sustitución: Formación de derivados halogenados o alquilados.

Comparación Con Compuestos Similares

Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.

Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.

Lorazepam: Known for its strong sedative and amnesic effects.

Nitrazepam: Used primarily for its hypnotic properties.

Uniqueness of 3-Hydroxy Flunitrazepam: The hydroxylation at the 3-position introduces unique pharmacokinetic and pharmacodynamic properties to the compound. This modification can alter its metabolism, duration of action, and interaction with GABA receptors, making it distinct from its parent compound and other benzodiazepines .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4/c1-19-13-7-6-9(20(23)24)8-11(13)14(18-15(21)16(19)22)10-4-2-3-5-12(10)17/h2-8,15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUBZKMFRILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=NC(C1=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987073 | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67739-71-3 | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67739-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067739713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7TC72WAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.